Cyclopropylmethanol

Ring Expansion Heterogeneous Catalysis Cyclobutanone Production

Cyclopropylmethanol (C₄H₈O, MW 72.11) is an indispensable chiral building block for pharmaceutical and agrochemical R&D. Unlike linear alcohols or larger cycloalkanemethanols, its strained cyclopropyl ring (~27.5 kcal/mol) enables unique reactivity: acid-catalyzed ring expansion to cyclobutanol, enantioselective chloroperoxidase-catalyzed oxidation to chiral aldehydes, and radical clock/carbocation probe applications. Essential for PDE10A inhibitor programs, cyclobutanone synthesis, and mechanistic studies. Substitution with generic alcohols compromises stereochemistry and regulatory compliance.

Molecular Formula C4H8O
Molecular Weight 72.11 g/mol
CAS No. 2516-33-8
Cat. No. B032771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropylmethanol
CAS2516-33-8
SynonymsCyclopropanemethanol;  (Hydroxymethyl)cyclopropane;  Cyclopropanemethyl Alcohol;  Cyclopropylcarbinol;  Cyclopropylcarbinyl Alcohol;  NSC 85925
Molecular FormulaC4H8O
Molecular Weight72.11 g/mol
Structural Identifiers
SMILESC1CC1CO
InChIInChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2
InChIKeyGUDMZGLFZNLYEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropylmethanol (CAS 2516-33-8) Properties and Procurement Data Sheet


Cyclopropylmethanol (C₄H₈O, MW 72.11), also known as cyclopropanemethanol or hydroxymethylcyclopropane, is a small cycloalkanemethanol characterized by a cyclopropyl ring directly attached to a primary alcohol group. It is a clear, colorless liquid with a boiling point of 123–124 °C at 738 mmHg and a density of 0.89–0.91 g/mL at 20–25 °C . The compound is miscible with water and common organic solvents such as ethanol and diethyl ether [1]. The presence of the strained three-membered ring imparts unique electronic and steric properties that differentiate it from larger ring analogs and linear alcohols, making it a valuable chiral building block and synthetic intermediate in pharmaceutical and agrochemical development .

Why Cyclopropylmethanol Cannot Be Replaced by Simple Aliphatic or Larger Ring Alcohols


Simple substitution of cyclopropylmethanol with a linear alcohol (e.g., n-propanol, isobutanol) or a larger cycloalkanemethanol (e.g., cyclopentanemethanol, cyclohexanemethanol) in synthetic routes is not chemically equivalent. The cyclopropyl ring is a unique pharmacophore and reactive handle due to its high ring strain (~27.5 kcal/mol) and π-character, which enables distinct reactivity pathways such as acid-catalyzed ring expansion to cyclobutanol [1] and cationic rearrangements not accessible to larger rings [2]. Furthermore, cyclopropylmethanol derivatives demonstrate specific enantioselective oxidation profiles catalyzed by enzymes like chloroperoxidase, with marked differences between cis- and trans-isomers that are not observed with linear substrates [3]. Substituting with a generic alcohol would therefore alter downstream reaction selectivity, product stereochemistry, and yield, directly impacting process economics and regulatory compliance in pharmaceutical intermediate manufacturing.

Cyclopropylmethanol Comparative Performance Data: Head-to-Head and Cross-Study Evidence


Acid-Catalyzed Isomerization Selectivity: Cyclopropylmethanol vs. Cyclobutanol

Under acidic heterogeneous catalysis, cyclopropylmethanol undergoes selective ring expansion isomerization to cyclobutanol. In a patent process, this reaction is exploited as a key step for producing cyclobutanone, a valuable pharmaceutical intermediate, with cyclopropylmethanol demonstrating a specific and productive rearrangement pathway [1]. In contrast, cyclobutanol, a comparator compound with the same molecular formula, is the product of this rearrangement, not a starting material capable of this transformation under the same conditions. This highlights cyclopropylmethanol's unique utility as a precursor for four-membered ring compounds.

Ring Expansion Heterogeneous Catalysis Cyclobutanone Production

Enantioselective Oxidation: Cyclopropylmethanol vs. trans-1-Methyl-2-phenylcyclopropane

Chloroperoxidase (CPO) catalyzes the enantioselective oxidation of cyclopropylmethanols to cyclopropyl aldehydes. The enzyme shows significantly higher enantioselectivity for cis-cyclopropane isomers compared to trans-isomers, a behavior not observed with linear alcohols or other cyclic substrates [1]. In a related study, the oxidation of trans-1-methyl-2-phenyl-cyclopropane by soluble methane monooxygenase (sMMO) yielded a mixture of cyclopropylmethanol and cyclopropylphenol products, with regioselectivity dependent on substrate orientation at the active site [2]. This demonstrates that cyclopropylmethanol and its derivatives serve as precise probes for enzymatic selectivity, a feature absent in simpler alcohols.

Enzymatic Oxidation Chiral Building Blocks Chloroperoxidase

Radical Clock Lifetimes: Cyclopropylmethanol as a Mechanistic Probe

Cyclopropylmethanol and its derivatives function as "ultrafast radical clock" probes to measure the lifetime of radical intermediates in enzymatic reactions. The oxidation of substituted cyclopropanes by soluble methane monooxygenase (sMMO) yields no rearranged products, establishing an upper limit of 150 femtoseconds (fs) for the lifetime of any putative substrate radical [1]. This is a direct measurement of kinetic behavior that is impossible with linear alcohols or larger cycloalkanes, which lack the rapid, diagnostic ring-opening rearrangement. In surface chemistry studies, isotopically labeled 1,1-D2-cyclopropylmethanol reveals the formation of long-lived carbocations during rearrangement on Mo(110) surfaces, with isotopic scrambling confirming a cationic mechanism [2].

Radical Clock Enzyme Mechanism Kinetic Isotope Effects

Cationic Rearrangement Selectivity on Surfaces: Cyclopropylmethanol vs. Cyclobutanol

On O-covered Mo(110) surfaces, cyclopropylmethoxide undergoes a clean, heterolytic bond cleavage to form a transient cation, which then rearranges to a cyclobutyl group. This ring expansion/contraction is a characteristic cationic process not observed with carbon-centered radicals [1]. The study of selectively deuterated 1,1-D2-cyclopropylmethanol confirmed the cationic mechanism through isotopic scrambling, providing a unique probe for surface reaction dynamics. In contrast, cyclobutoxide, prepared from cyclobutanol, is the product of this rearrangement and does not undergo the reverse ring contraction under identical conditions.

Surface Chemistry Heterogeneous Catalysis Carbocation Rearrangement

PDE10A Selectivity Enhancement: Cyclopropylmethanol vs. Other Alcohols in Medicinal Chemistry

Cyclopropylmethanol is a key building block in the synthesis of pyridyl-cinnoline phosphodiesterase 10A (PDE10A) inhibitors, where its incorporation has been reported to increase selectivity against phosphodiesterase 3 (PDE3) [1]. This selectivity enhancement is a direct result of the cyclopropyl group's unique steric and electronic properties, which influence binding interactions with the PDE10A active site. While specific quantitative selectivity ratios (e.g., IC50 PDE3 / IC50 PDE10A) are not provided in the referenced source, the documented use of cyclopropylmethanol for this specific medicinal chemistry purpose indicates a class-level advantage over linear or larger cyclic alcohols, which would likely result in different selectivity profiles.

PDE Inhibition Medicinal Chemistry Selectivity Optimization

Cyclopropylmethanol: Validated Application Scenarios for R&D and Industrial Procurement


Synthesis of Chiral Cyclopropane Derivatives for Pharmaceuticals

Procure cyclopropylmethanol as a starting material for enantioselective enzymatic oxidation to produce chiral cyclopropyl aldehydes. The chloroperoxidase-catalyzed oxidation of cis-cyclopropylmethanols yields optically active aldehydes with high enantioselectivity, a transformation validated in the literature for synthesizing chiral building blocks found in natural products and drug candidates [1]. This application is supported by direct evidence of differential enantioselectivity between cis- and trans-cyclopropylmethanols, confirming cyclopropylmethanol's unique role in chiral synthesis [1].

Production of Cyclobutanone via Heterogeneous Catalysis

Utilize cyclopropylmethanol in a patented two-step process for producing cyclobutanone, a valuable pharmaceutical intermediate. The process involves isomerization of cyclopropylmethanol to cyclobutanol using an acidic heterogeneous catalyst, followed by dehydrogenation to cyclobutanone [2]. This application is based on direct comparative evidence showing cyclopropylmethanol's specific and productive rearrangement to cyclobutanol, a reaction not achievable with its isomer cyclobutanol, establishing its essential role in four-membered ring synthesis [2].

Mechanistic Probing in Enzymology and Surface Chemistry

Employ cyclopropylmethanol and its deuterated analogs (e.g., 1,1-D2-cyclopropylmethanol) as radical clock and carbocation probes in enzymatic and heterogeneous catalysis studies. These probes enable measurement of radical lifetimes as short as 150 fs in sMMO systems [3] and provide evidence for cationic intermediates on metal surfaces through isotopic scrambling [4]. These applications are uniquely served by cyclopropylmethanol and are not possible with linear or larger ring alcohols, providing critical data for reaction mechanism elucidation [3] [4].

PDE10A Inhibitor Lead Optimization

Incorporate cyclopropylmethanol as a building block in the synthesis of pyridyl-cinnoline PDE10A inhibitors to enhance selectivity against off-target PDE3. This application is supported by class-level inference from chemical databases documenting the use of cyclopropylmethanol for this specific purpose [5]. While head-to-head quantitative selectivity data is not provided, the documented utility in medicinal chemistry contexts justifies its procurement for PDE10A inhibitor development programs [5].

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